molecular formula C19H20ClN5 B3050581 p38 MAP Kinase Inhibitor V CAS No. 271576-77-3

p38 MAP Kinase Inhibitor V

Cat. No. B3050581
M. Wt: 353.8 g/mol
InChI Key: WYWOBCJMDNZHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P38 MAP Kinase Inhibitor V is a potent inhibitor of p38 MAP kinases, which are central components in signaling networks in a multitude of mammalian cell types . The p38 MAP kinases are encoded in four separate genes in mammalian genomes: p38α by the MAPK14 gene, p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13) .


Molecular Structure Analysis

The structure of p38 kinases consists of N- and C-lobes of the kinase domain with the active site in between ATP binding site and TGY dual phosphorylation site . The active site is covered by the activation loop, which undergoes dual phosphorylation resulting in conformation change, permitting access of substrates to the active site and full kinase activation .


Chemical Reactions Analysis

The classic activation of p38 follows a three-tiered mechanism. Stimuli of p38 activation are cellular stressors such as oxidative stress, inflammatory stimuli/cytokines, UV radiation, and osmotic pressure at cell membranes . Feedback inhibition of p38 kinases occurs through dephosphorylation by MAP kinase phosphatases (e.g., MKP1), limiting activity of upstream kinases, or transcriptional feedback .

Scientific Research Applications

Role in Inflammatory Diseases

The p38 MAP kinases are crucial in cellular responses to external stress signals. Inhibitors like p38 MAP Kinase Inhibitor V have demonstrated anti-inflammatory effects in preclinical models, primarily by inhibiting the expression of inflammatory mediators. This makes them promising candidates for treating inflammatory diseases. Clinical trials have also explored their efficacy in this regard (Kumar, Boehm, & Lee, 2003).

Cancer Treatment

p38 MAPK plays a significant role in the pathogenesis of multiple myeloma (MM). Inhibitors like VX-745, a specific p38 MAPK inhibitor, can suppress interleukin 6 (IL-6) and vascular endothelial growth factor (VEGF) secretion, essential in MM treatment. This highlights p38 MAPK inhibitors' potential in cancer therapy, particularly for conditions like MM where cytokine and growth factor regulation is vital (Hideshima et al., 2003).

Treatment of Cardiovascular Diseases

p38 MAP kinases are implicated in many inflammatory-driven conditions, including atherosclerosis. Inhibitors of p38 MAPK, such as p38 MAP Kinase Inhibitor V, have been investigated for their potential in treating cardiovascular diseases. While early studies showed limited efficacy and side effects, subsequent trials, particularly in chronic obstructive pulmonary disease (COPD) and atherosclerosis, have demonstrated more promising results, indicating their potential therapeutic value in cardiovascular diseases (Fisk et al., 2014).

Role in Tumor Suppression

Recent studies have progressed in understanding the roles of p38 MAPK in tumorigenesis, highlighting its critical contributions to the negative regulation of cell cycle progression and positive regulation of tumor suppressor pathways. This positions p38 MAPK, and by extension its inhibitors, as potential tools in cancer research, particularly in understanding and managing tumor growth (Bulavin & Fornace, 2004).

Asthma and COPD Treatment

p38 inhibitors have been investigated for their role in treating asthma and COPD. These conditions are characterized by chronic inflammation, where p38 is a critical mediator. Inhibiting p38 MAPK has shown to prevent allergen-induced pulmonary eosinophilia, mucus hypersecretion, and airway hyperresponsiveness in asthma, and encouraging results have been observed in COPD treatment as well (Chung, 2011).

Neuroprotective Effects

In the context of neurodegenerative diseases and optic nerve trauma, p38 MAP Kinase inhibitors have shown promise in protecting retinal ganglion cells from apoptosis. This suggests their potential application in treating conditions like glaucoma and in managing optic nerve damage (Kikuchi, Tenneti, & Lipton, 2000).

Safety And Hazards

In vivo treatment of Mtb-infected C57BL/6 mice with doramapimod, a p38 MAP‐kinase inhibitor, results in reduced inflammation, granuloma formation, and lung pathology . It also provides first data on safety of p38 MAPK inhibition which is of relevance for future application of these substances in inflammatory diseases and concomitant TB .

Future Directions

P38 MAPK inhibitors have been tested in clinical trials mainly against rheumatoid arthritis, psoriasis, and Crohn’s disease . This provides an opportunity to repurpose these substances with excellent safety profiles as adjunct therapeutics in combination with anti-mycobacterial drugs against active TB . The molecular and genetic toolbox outlined above, including inhibitor molecules, gene knockout, CRISPR, RNAi, constitutively active (CA) p38 variants, and proximity labeling, facilitated the discovery of functions of p38 kinases and will be essential for future advances toward a better understanding of p38 kinases in CNS cell types .

properties

IUPAC Name

4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c1-25-10-7-14(8-11-25)19-17(16-6-9-21-12-22-16)18(23-24-19)13-2-4-15(20)5-3-13/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWOBCJMDNZHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432396
Record name 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p38 MAP Kinase Inhibitor V

CAS RN

271576-77-3
Record name 4-[3-(4-chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p38 MAP Kinase Inhibitor V
Reactant of Route 2
p38 MAP Kinase Inhibitor V
Reactant of Route 3
Reactant of Route 3
p38 MAP Kinase Inhibitor V
Reactant of Route 4
Reactant of Route 4
p38 MAP Kinase Inhibitor V
Reactant of Route 5
p38 MAP Kinase Inhibitor V
Reactant of Route 6
p38 MAP Kinase Inhibitor V

Citations

For This Compound
1
Citations
N Sunaga, Y Miura, Y Tsukagoshi… - Oncology …, 2019 - spandidos-publications.com
Despite the high frequency of KRAS mutations in non‑small cell lung cancer (NSCLC), therapeutic modalities targeting KRAS‑mutated NSCLC have not been established. Based on our …
Number of citations: 7 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.